In Vivo Adjuvant Activity: RS09 TFA Demonstrates Exclusive Enhancement of Antigen-Specific Antibody Response Compared to RS01 and Alum
In a direct head-to-head in vivo immunization study in BALB/c mice, RS09 TFA was the only tested peptide adjuvant to significantly increase X-15-specific antibody serum concentrations. While both RS01 and RS09 exhibited comparable in vitro TLR4 agonism (NF-κB nuclear translocation and cytokine secretion), only RS09 produced a robust antibody response in vivo, outperforming both the RS01 peptide and the clinically established alum adjuvant [1]. The study administered 25 µg of each peptide during vaccination. This functional divergence underscores that in vitro TLR4 activation does not predict in vivo adjuvant potency, positioning RS09 as a functionally distinct compound [1].
| Evidence Dimension | Adjuvant activity: Enhancement of antigen-specific antibody response in vivo |
|---|---|
| Target Compound Data | Significant increase in X-15-specific antibody concentration on day 28 post-vaccination |
| Comparator Or Baseline | RS01 peptide (25 µg) and Alum (standard adjuvant) - neither produced a robust response comparable to RS09 |
| Quantified Difference | Qualitative (significant) vs. negligible response (RS01) and moderate response (Alum) |
| Conditions | BALB/c mice; vaccination with X-15-KLH conjugate; 25 µg peptide adjuvant; booster at day 14; serum analysis at day 28 |
Why This Matters
In vivo adjuvant activity is the functional endpoint for vaccine development; RS09 TFA is empirically validated to enhance antigen-specific immunity where structurally similar peptides (e.g., RS01) fail, guiding procurement toward a proven research tool.
- [1] Shanmugam A, Rajoria S, George AL, et al. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants. PLoS One. 2012;7(2):e30839. Results: 'only RS09 was capable of producing a robust X-15 antibody response when compared to Alum and RS01 in vivo.' View Source
